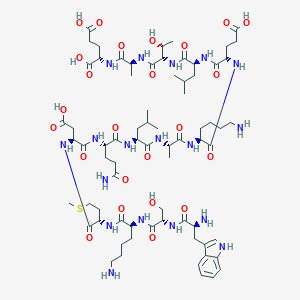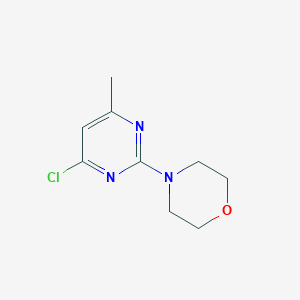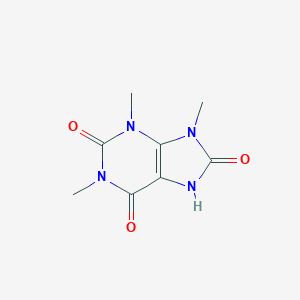
1,3,9-Trimethyluric acid
Übersicht
Beschreibung
1,3,9-Trimethyluric acid (TMUA) is a naturally occurring organic compound with a wide range of applications in the scientific research community. It has been studied extensively for its potential use in laboratory experiments as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
1,3,9-Trimethyluric acid: zeigte in vitro zytotoxische Aktivität gegen verschiedene Krebszelllinien, darunter Brustkrebs (MCF-7), menschliches Neuroblastom (SHSY5Y), menschlicher nicht-kleinzelliger Lungenkrebs (A549) und menschlicher Leberkrebs (HEPG2). Die Verbindung weist IC50-Werte im Bereich von 1-3 µM auf, was ihr Potenzial als therapeutisches Mittel in der Krebsbehandlung aufzeigt .
Antikrebsanwendungen
Diese Verbindung zeigt auch vielversprechende entzündungshemmende Wirkungen. In LPS-induzierten murinen Makrophagen J774 in vitro Modellen reduzierte this compound effektiv die Entzündung im Konzentrationsbereich von 100-1000 nM .
Metabolische Studien
Als Metabolit von Koffein ist this compound an den Stoffwechselwegen beteiligt, die von Enzymen wie CYP1A2, CYP2E1, CYP2C8, CYP2C9 und CYP3A4 verarbeitet werden. Das Verständnis seiner Rolle kann Einblicke in den Metabolismus von Xanthin-Alkaloiden und verwandten Verbindungen liefern .
Antioxidative Eigenschaften
Forschungen zeigen, dass this compound in zellfreien Assays Hydroxylradikale abfangen und die Lipidperoxidation hemmen kann. Dies deutet auf seinen potenziellen Einsatz als Antioxidans in pharmakologischen Präparaten hin .
Entkoffeinierungsprozesse
Die Verbindung spielt eine Rolle bei der natürlichen Entkoffeinierung von Getränken. Sie wird während der Umwandlung von Koffein in nicht-stimulierende Verbindungen wie Theacrin gebildet, was für die Herstellung von entkoffeiniertem Kaffee und Tee ohne chemische Lösungsmittel von großem Interesse ist .
Wirkmechanismus
Target of Action
1,3,9-Trimethyluric acid is a natural alkaloid compound
Mode of Action
It is known to exhibit in vitro cytotoxic activity against various cancer cells . The exact mechanism of this interaction and the resulting changes are yet to be fully understood and require further investigation.
Biochemical Pathways
It is known that 1,3,7-trimethyluric acid, a closely related compound, is a minor metabolite of caffeine in humans . The enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4
Pharmacokinetics
A study has identified the caffeine to 1,3,7-trimethyluric acid ratio as a dietary biomarker to characterize variability in cytochrome p450 3a activity
Result of Action
This compound exhibits in vitro cytotoxic activity against breast cancer (MCF-7), human neuroblastoma (SHSY5Y), human non-small cell lung cancer (A549) and human liver cancer (HEPG2) with IC50 value in the range of 1-3 uM . It also shows promising anti-inflammatory effects in LPS induced murine macrophage J774 in vitro models in the concentration range of 100-1000 nM .
Biochemische Analyse
Biochemical Properties
The enzymes that metabolize caffeine into 1,3,9-Trimethyluric acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4
Cellular Effects
This compound has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), human neuroblastoma (SHSY5Y), human non-small cell lung cancer (A549), and human liver cancer (HEPG2) cells . It also showed promising anti-inflammatory effects in LPS induced murine macrophage J774 in vitro models .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Eigenschaften
IUPAC Name |
1,3,9-trimethyl-7H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWENCZHQIWXCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225621 | |
| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3,9-Trimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7464-93-9 | |
| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7464-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,9-Trimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
335 °C | |
| Record name | 1,3,9-Trimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


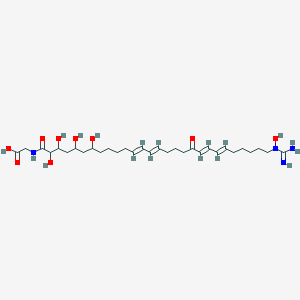
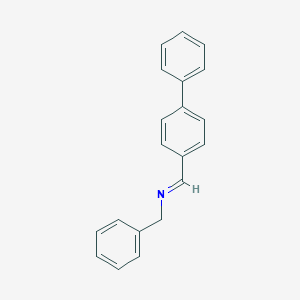
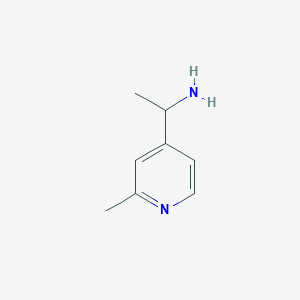

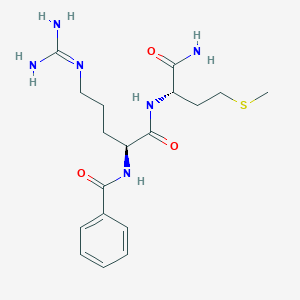
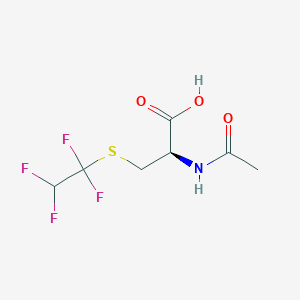


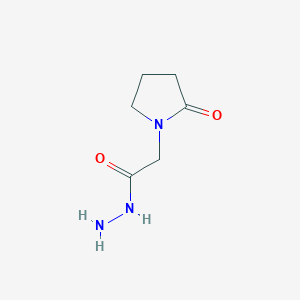
![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
